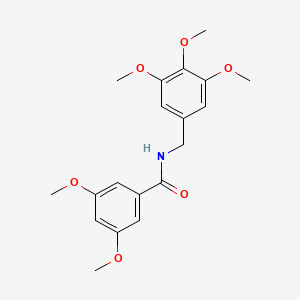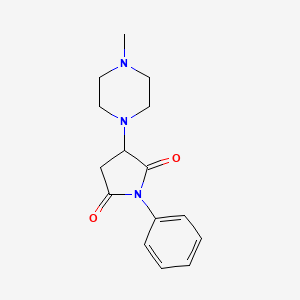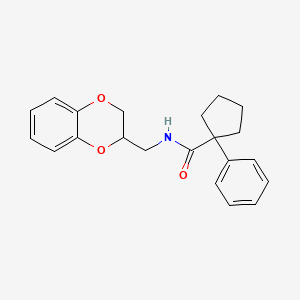
1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of pyrazoles and is commonly referred to as DFTP.
Mechanism of Action
The exact mechanism of action of 1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been suggested that it exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has also been found to modulate the expression of various genes involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects
1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to scavenge free radicals and reduce oxidative stress. In addition, it has been shown to possess antimicrobial properties and inhibit the growth of various microorganisms such as bacteria and fungi.
Advantages and Limitations for Lab Experiments
1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It is also stable and can be stored for long periods without significant degradation. However, it has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has several potential future directions for research. One of the most promising areas is its application in the treatment of cancer. It has been found to exhibit significant anticancer activity against various cancer cell lines. Further research is needed to elucidate its mechanism of action and optimize its therapeutic potential. In addition, it has potential applications in the treatment of neurodegenerative disorders, diabetes, and other diseases. Further research is needed to determine its efficacy and safety in these applications.
Conclusion
In conclusion, 1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a promising chemical compound that has potential applications in various fields. Its synthesis method is simple, and it exhibits significant anti-inflammatory, antioxidant, and antimicrobial properties. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Further research is needed to optimize its therapeutic potential and determine its efficacy and safety in these applications.
Synthesis Methods
The synthesis of 1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole can be achieved through various methods. One of the most commonly used methods is the reaction of 2,5-dichlorophenyl hydrazine with 4-fluorophenyl chalcone in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with sodium hydroxide to obtain the final product, 1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole.
Scientific Research Applications
1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anti-inflammatory, antioxidant, and antimicrobial properties. In addition, it has shown promising results in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
2-(2,5-dichlorophenyl)-3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2FN2S/c20-13-5-8-15(21)18(10-13)24-17(12-3-6-14(22)7-4-12)11-16(23-24)19-2-1-9-25-19/h1-10,17H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUDETUUPZJCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-{4-[(4-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5178270.png)

![2-{[(1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5178278.png)
![N-dibenzo[b,d]furan-3-yl-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5178286.png)
![3-bromo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5178289.png)
![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B5178290.png)



![6-[5-(4-nitrophenyl)-2-furyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5178326.png)
![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5178327.png)

![3-(2-chlorophenyl)-6-ethyl-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5178349.png)